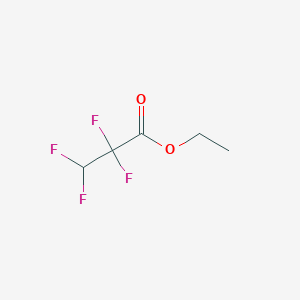
Ethyl 2,2,3,3-tetrafluoropropanoate
Vue d'ensemble
Description
Ethyl 2,2,3,3-tetrafluoropropanoate is a fluorinated ester compound with the molecular formula C5H6F4O2. This compound is part of a broader class of organofluorine compounds, which are characterized by the presence of fluorine atoms in their molecular structure. These compounds are of significant interest due to their unique physical and chemical properties, which make them useful in various applications, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2,2,3,3-tetrafluoropropanoate can be synthesized through various chemical pathways. One common method involves the reaction of ethyl 2-(trifluoromethyl) propanoate to produce 3,3-difluoro-2-methylacrylate (DFMA) with yields ranging from 70 to 90% . Another approach involves the reaction of commercially available 2-bromo-3,3,3-trifluoropropene with bromine followed by treatment with potassium ethoxide, yielding the product in 60% overall yield in two steps .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions are crucial for maximizing yield and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2,2,3,3-tetrafluoropropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Fluorinated esters can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,2,3,3-tetrafluoropropanoic acid.
Reduction: Formation of 2,2,3,3-tetrafluoropropanol.
Substitution: Formation of various substituted fluorinated esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2,2,3,3-tetrafluoropropanoate has several scientific research applications, including:
Biology: Fluorinated compounds are often used in biological studies to investigate enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of ethyl 2,2,3,3-tetrafluoropropanoate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological molecules. Fluorinated compounds often exhibit increased lipophilicity, which can enhance their ability to cross cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Methyl 2,3,3,3-tetrafluoropropionate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3,3,3-trifluoropropanoate: Contains one less fluorine atom compared to ethyl 2,2,3,3-tetrafluoropropanoate.
Uniqueness: this compound is unique due to the presence of four fluorine atoms, which impart distinct physical and chemical properties. These properties include high thermal stability, chemical resistance, and unique reactivity patterns, making it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
ethyl 2,2,3,3-tetrafluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O2/c1-2-11-4(10)5(8,9)3(6)7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJXPDHJDXORHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563040 | |
| Record name | Ethyl 2,2,3,3-tetrafluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337-82-6 | |
| Record name | Ethyl 2,2,3,3-tetrafluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



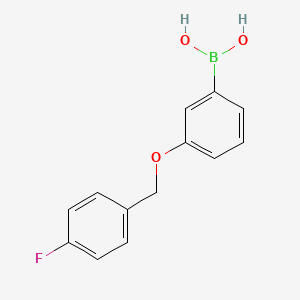


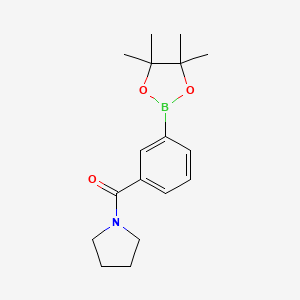
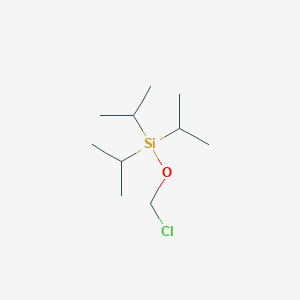

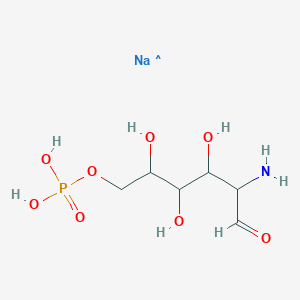
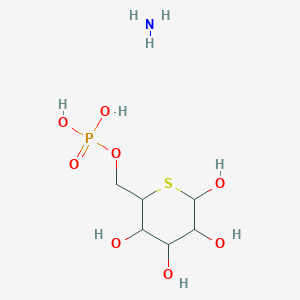


![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)


